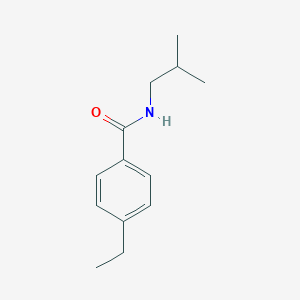
N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide, also known as CMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. CMPA is a piperazine derivative that has shown promising results in various studies, particularly in its ability to modulate certain biochemical and physiological processes in the body. In
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Studies have shown that this compound has a high affinity for the serotonin 5-HT1A receptor, which is thought to be involved in the regulation of mood, anxiety, and stress. This compound has also been shown to modulate the dopamine D2 receptor, which is involved in the regulation of reward and motivation. It is believed that these effects may be responsible for the potential therapeutic effects of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine in the brain, which is thought to be responsible for its potential as a treatment for drug addiction. This compound has also been shown to increase the levels of certain neurotransmitters, such as norepinephrine and serotonin, which are involved in the regulation of mood and anxiety. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide in lab experiments is that it has been shown to have a high affinity for certain receptors in the brain, which makes it a potentially useful tool for studying the effects of neurotransmitters on these receptors. Additionally, this compound has been shown to have a relatively low toxicity, which makes it a safer alternative to other compounds that may be used in similar experiments. However, one limitation of using this compound in lab experiments is that it has a relatively short half-life, which may make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide. One area of interest is the development of this compound derivatives that may have improved efficacy or reduced toxicity. Another area of interest is the investigation of the potential therapeutic effects of this compound in various disease states, such as depression, anxiety, and drug addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide involves a multistep process that begins with the reaction of 5-chloro-2-methylphenylamine with ethyl 2-bromoacetate to form N-(5-chloro-2-methylphenyl)-2-ethoxyacetamide. This compound is then reacted with morpholine-4-carbonyl chloride to yield N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)acetamide). Finally, this intermediate is reacted with piperazine to form this compound. The overall yield of this process is approximately 40%.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide has been the subject of numerous scientific studies that have investigated its potential applications in the field of pharmacology. One such study found that this compound has a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This suggests that this compound may have potential as an antidepressant or anxiolytic agent. Other studies have investigated the effects of this compound on the dopamine D2 receptor, which is involved in the regulation of reward and motivation. These studies have suggested that this compound may have potential as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O3/c1-14-2-3-15(19)12-16(14)20-17(24)13-21-4-6-22(7-5-21)18(25)23-8-10-26-11-9-23/h2-3,12H,4-11,13H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAHPPDREJNKIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(1-cyclohexen-1-yl)ethyl]-4-ethylbenzamide](/img/structure/B501511.png)
![N-[4-(acetylamino)phenyl]-4-ethylbenzamide](/img/structure/B501512.png)



![N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B501519.png)
